molecular formula C20H21NO3 B13918804 Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate

Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate

Cat. No.: B13918804
M. Wt: 323.4 g/mol
InChI Key: CLACVADEAABMRD-UHFFFAOYSA-N
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Description

Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate is a chemical compound with the molecular formula C20H21NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield 1-benzyl-3-methoxycarbonyl-4-piperidone. The final product is obtained by reacting this intermediate with benzyl chloride in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl 1-benzyl-3-oxopiperidine-4-carboxylic acid.

    Reduction: Formation of benzyl 1-benzyl-3-hydroxypiperidine-4-carboxylate.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group provides additional stability and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

benzyl 1-benzyl-3-oxopiperidine-4-carboxylate

InChI

InChI=1S/C20H21NO3/c22-19-14-21(13-16-7-3-1-4-8-16)12-11-18(19)20(23)24-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2

InChI Key

CLACVADEAABMRD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)C1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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